Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine
Description
Properties
IUPAC Name |
N-ethyl-5-pyridin-3-yl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-2-11-9-13-12-8(14-9)7-4-3-5-10-6-7/h3-6H,2H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONJAEJWWUUAQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN=C(S1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine Core
A representative method involves refluxing 2-(pyridin-3-ylmethylene)hydrazinecarbothioamide with an oxidizing agent such as ammonium ferric sulfate in aqueous medium. This promotes cyclization to the thiadiazole ring:
- Reagents: 2-(pyridin-3-ylmethylene)hydrazinecarbothioamide, ammonium ferric sulfate.
- Conditions: Reflux in water for extended periods (e.g., 30 hours).
- Workup: Extraction with ethyl acetate, washing with sodium bicarbonate and brine, drying over anhydrous sodium sulfate, and solvent evaporation to isolate the thiadiazole intermediate as a solid.
This method yields the 5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine intermediate, which is the scaffold for further functionalization.
Multi-step Synthesis Overview
A convergent synthesis approach involves:
- Synthesis of amidine intermediates from substituted nitriles via Pinner reaction.
- Preparation of isothiocyanates from ethylamine derivatives using thiophosgene.
- Cyclocondensation of amidines with isothiocyanates to form the thiadiazole ring.
- Final functionalization to yield Ethyl-(5-pyridin-3-yl-thiadiazol-2-yl)-amine.
This method allows structural diversity and optimization of reaction conditions to improve yield and purity.
Comparative Data Table of Preparation Methods
| Step | Method Description | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Cyclization of hydrazinecarbothioamide to thiadiazole | 2-(pyridin-3-ylmethylene)hydrazinecarbothioamide, ammonium ferric sulfate | Reflux in water, 30 h | Moderate to high | Requires long reflux, aqueous medium |
| 2 | Alkylation of thiadiazol-2-amine with ethyl halide | Thiadiazol-2-amine intermediate, ethyl halide | DMF or THF, inert atmosphere, RT to reflux | Moderate | Direct alkylation, purification needed |
| 3 | Cyclocondensation of amidine and isothiocyanate | Amidine (from nitrile), ethyl isothiocyanate | Organic solvent, room temperature | Variable | Allows structural modifications |
| 4 | Multi-step convergent synthesis | Nitrile, hydrazine derivatives, thiophosgene | Multiple steps, controlled conditions | Optimized yields | Enables diverse substitutions |
Research Findings and Optimization Notes
- The choice of solvent and temperature critically affects the cyclization efficiency and purity of the thiadiazole ring.
- Use of ammonium ferric sulfate as an oxidant in aqueous reflux conditions is effective for ring closure but requires extended reaction times.
- Alkylation steps benefit from polar aprotic solvents and inert atmosphere to prevent side reactions.
- Purification by column chromatography is essential to isolate the target compound with high purity (>99%).
- Spectroscopic characterization (NMR, MS) confirms the structure and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research has demonstrated that Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine exhibits significant antimicrobial properties. Studies have shown effectiveness against a variety of bacterial strains, making it a candidate for developing new antimicrobial agents. The compound's structure allows it to interact with microbial cell membranes and inhibit growth .
2. Anticancer Potential
Recent studies indicate that this compound may have anticancer properties. It has been shown to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors. This potential makes it a subject of interest for further investigation in cancer therapeutics .
3. Anti-inflammatory Effects
this compound has been evaluated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and may be beneficial in treating inflammatory diseases .
Agricultural Applications
1. Pesticide Development
The compound has been explored as a potential pesticide due to its bioactivity against plant pathogens. Its ability to disrupt microbial cell functions can be harnessed to create effective biopesticides that are less harmful to the environment compared to traditional chemical pesticides .
2. Plant Growth Promotion
Research indicates that this compound can enhance plant growth by improving nutrient uptake and stress tolerance in plants. This property can be utilized in agricultural formulations aimed at increasing crop yields under adverse conditions .
Material Science Applications
1. Synthesis of Functional Materials
The compound's unique chemical structure allows it to be used in the synthesis of novel materials with specific properties. For example, it can be incorporated into polymer matrices to enhance mechanical strength or modify thermal properties .
2. Sensor Development
Due to its electronic properties, this compound is being investigated for use in sensor technology. It can potentially be used as a sensing element for detecting specific analytes based on changes in conductivity or optical properties .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Observations :
- Solubility and Lipophilicity : Increasing alkyl chain length (ethyl → propyl → butyl) enhances lipophilicity, which may improve membrane permeability in biological systems but reduce aqueous solubility .
- Synthetic Accessibility: The ethyl derivative is synthesized via cyclocondensation of isonicotinoyl hydrazide with potassium thiocyanate, followed by alkylation—a route shared with morpholine- and aryl-substituted analogs .
- Electronic Effects : The pyridin-3-yl group introduces electron-withdrawing effects, stabilizing the thiadiazole ring’s electronic structure compared to pyridin-4-yl analogs (e.g., 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine) .
Tautomeric Behavior
Thiadiazoles with exocyclic amino groups exhibit tautomerism. For this compound:
- In Solution: NMR studies of allyl- and 3-phenylallyl analogs (e.g., allyl-(5-pyridin-2-yl-[1,3,4]thiadiazol-2-yl)-amine) reveal equilibria between amino (type a), imino (type b), and annular tautomers (type c) (Figure 1). The ethyl substituent likely stabilizes the amino tautomer (a) due to reduced steric hindrance compared to bulkier groups .
- In Solid State: X-ray diffraction (XRD) data for related compounds show exclusive stabilization of the amino tautomer (a) via hydrogen bonding, with energy differences of −35.6 kJ/mol between tautomers a and b .
Electronic Structure and Reactivity
Density functional theory (DFT) calculations on allyl-(5-pyridin-2-yl-[1,3,4]thiadiazol-2-yl)-amine reveal:
- Nitrogen Shielding: The N6 amino nitrogen is highly shielded (−308 ppm in $^{15}\text{N}$-NMR), while N3 (thiadiazole) and N10 (pyridine) exhibit moderate shielding (−23 to −80 ppm). Substitution at C5 (e.g., pyridin-3-yl vs. pyridin-4-yl) alters electron distribution, affecting reactivity in nucleophilic substitutions or metal coordination .
- Comparison with Aryl-Substituted Analogs: 5-Aryl-thiadiazol-2-amines (e.g., N-phenyl-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine) show reduced tautomeric flexibility due to aryl ring conjugation, limiting applications in dynamic combinatorial chemistry compared to alkylamino derivatives .
Biological Activity
Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, particularly focusing on its anticancer potential, antiapoptotic effects, and other therapeutic applications.
- Molecular Formula: C9H10N4S
- Molecular Weight: 206.27 g/mol
- CAS Number: 35314-16-0
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines.
In Vitro Studies
-
Cell Lines Tested:
- Human colon carcinoma (HCT-116)
- Hepatocellular carcinoma (HepG-2)
- Breast cancer (MCF-7)
-
Results:
- The compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics. For instance, a related compound with similar structural characteristics showed IC50 values of 2.03 µM against HCT-116 and 2.17 µM against HepG-2 cells .
- This compound exhibited enhanced activity in inhibiting cell proliferation and inducing apoptosis in cancer cells through mechanisms involving the inhibition of the Epidermal Growth Factor Receptor (EGFR) pathway .
Antiapoptotic Effects
The antiapoptotic properties of this compound have been evaluated in various studies. Notably:
- Mechanism of Action:
- Histopathological Findings:
Molecular Docking Studies
Molecular docking studies have further elucidated the binding interactions of this compound with target proteins such as EGFR:
| Compound | Binding Affinity (kcal/mol) | Target Protein |
|---|---|---|
| This compound | -9.5 | EGFR |
| Reference Compound | -8.7 | EGFR |
The binding affinity indicates a strong interaction between the compound and its target, suggesting its potential as a therapeutic agent for cancer treatment .
Summary of Biological Activities
The following table summarizes the key biological activities associated with this compound:
Q & A
Basic Research Questions
Q. What are the primary methods for synthesizing and characterizing Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine?
- Synthesis : The compound can be synthesized via nucleophilic substitution or condensation reactions involving 5-pyridin-3-yl-[1,3,4]thiadiazol-2-amine precursors and ethylating agents (e.g., ethyl halides). Reaction conditions (solvent, temperature, catalyst) should be optimized to maximize yield .
- Characterization : Use IR spectroscopy to confirm functional groups (e.g., C-S-C at ~685 cm⁻¹, NH stretching at ~3150 cm⁻¹) and NMR (¹H/¹³C) to verify proton environments and carbon frameworks. TLC or HPLC ensures purity .
Q. How can solubility and stability of this compound be experimentally determined?
- Solubility : Employ pharmacopoeial methods by dissolving the compound in solvents (e.g., ethanol, DMSO, water) under controlled temperatures. Measure saturation points gravimetrically or via UV-Vis spectroscopy .
- Stability : Conduct accelerated stability studies under varying pH, temperature, and light exposure. Monitor degradation via HPLC or mass spectrometry over time .
Q. What analytical techniques are critical for assessing purity during synthesis?
- TLC/HPLC : Monitor reaction progress and purity using silica gel plates (GF254) or reverse-phase columns.
- Elemental Analysis : Verify empirical formula consistency.
- Spectroscopy : IR confirms functional groups; NMR identifies structural integrity. For trace impurities, use mass spectrometry (e.g., ESI-MS) .
Advanced Research Questions
Q. How does conformational analysis using computational methods inform the stability of this compound?
- Perform density functional theory (DFT) calculations to compare conformers. Key parameters include bond angles, dihedral angles, and intramolecular hydrogen bonds (e.g., O–H···N interactions). Natural Bond Orbital (NBO) analysis reveals stabilizing hyperconjugative interactions (e.g., lp(N)→σ*(O–H)) .
- Vibrational spectroscopy (Raman/IR) combined with theoretical spectra validates the most stable conformer .
Q. What methodological approaches are used to evaluate its anticancer activity in vitro?
- Cell Lines : Test cytotoxicity against tumor (e.g., HepG2, MCF-7) and non-tumor (e.g., HEK293) cells using MTT assays. IC₅₀ values (e.g., 9.4–97.6 μg/mL) indicate selectivity .
- Mechanistic Studies : Perform flow cytometry for apoptosis detection (Annexin V/PI staining) and ROS assays. Compare results to controls like doxorubicin, noting cardiotoxicity differences .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Modifications : Introduce substituents (e.g., halogens, methyl groups) on the pyridine or thiadiazole rings. Assess impacts on electronic properties (HOMO-LUMO gaps via DFT) and binding affinity (molecular docking) .
- Biological Testing : Prioritize derivatives with lower IC₅₀ values in cytotoxicity assays and improved pharmacokinetic profiles (e.g., LogP, metabolic stability) .
Q. What strategies validate the reproducibility of analytical methods for this compound?
- Follow ICH guidelines for method validation:
- Precision : Repeat analyses (intra-/inter-day) to calculate %RSD (<2%).
- Accuracy : Spike recovery tests (98–102%).
- Linearity : Calibration curves (R² >0.99) across concentration ranges .
Q. How do hydrogen bonding and π-π interactions influence its crystallographic behavior?
- X-ray Diffraction : Resolve crystal packing motifs. The pyridine and thiadiazole rings often engage in π-π stacking, while NH groups form hydrogen bonds with solvents or counterions .
- SHELX Refinement : Use SHELXL for structure solution, incorporating anisotropic displacement parameters and twin refinement if needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
